molecular formula C13H11ClN4O3 B11014732 4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-nitrobenzamide CAS No. 349619-25-6

4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-nitrobenzamide

Cat. No.: B11014732
CAS No.: 349619-25-6
M. Wt: 306.70 g/mol
InChI Key: WVURSSNDIPJMHL-UHFFFAOYSA-N
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Description

4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-nitrobenzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloro group, a dimethylpyrimidinyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-nitrobenzamide typically involves the reaction of 4-chloro-3-nitrobenzoic acid with 4,6-dimethyl-2-aminopyrimidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents like ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate, solvents like water or acetone.

Major Products Formed

    Reduction: 4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyrimidine ring.

Scientific Research Applications

4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The nitro and chloro groups play a crucial role in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-nitrobenzamide can be compared with other similar compounds such as:

    4-chloro-N-(4,6-dimethylpyrimidin-2-yl)butanamide: Similar structure but with a butanamide moiety instead of a nitrobenzamide.

    4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-2-hydroxybenzamide: Contains a hydroxy group instead of a nitro group.

    4-chloro-N-{(4,6-dimethylpyrimidin-2-yl)aminomethylidene}benzamide: A more complex structure with additional functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

349619-25-6

Molecular Formula

C13H11ClN4O3

Molecular Weight

306.70 g/mol

IUPAC Name

4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-nitrobenzamide

InChI

InChI=1S/C13H11ClN4O3/c1-7-5-8(2)16-13(15-7)17-12(19)9-3-4-10(14)11(6-9)18(20)21/h3-6H,1-2H3,(H,15,16,17,19)

InChI Key

WVURSSNDIPJMHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C

solubility

22.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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